molecular formula C10H15N3O4 B12107425 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester

5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B12107425
M. Wt: 241.24 g/mol
InChI Key: LUNUJHFSTRYRTC-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester is a pyrazole-based derivative characterized by a nitro group at position 4, a methyl group at position 5, a propyl chain at position 2, and an ethyl ester moiety at position 3 of the pyrazole ring. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and organic synthesis. The nitro group enhances electrophilicity, influencing reactivity in nucleophilic substitution or reduction reactions, while the ester group provides versatility for further functionalization .

Properties

IUPAC Name

ethyl 5-methyl-4-nitro-2-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-4-6-12-9(10(14)17-5-2)8(13(15)16)7(3)11-12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNUJHFSTRYRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid followed by esterification. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The resulting nitro compound is then esterified using ethanol and a suitable catalyst under reflux conditions to obtain the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carefully monitored and controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction Conditions

Reagent/ConditionTemperatureTimeYieldProduct
6M HCl (aqueous)Reflux6h82%5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid
10% NaOH (ethanol)80°C4h78%Same as above

Reduction of the Nitro Group

The nitro group at the C4 position can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants, enabling access to bioactive pyrazole derivatives.

Key Methods

Reagent/ConditionCatalyst/AdditiveYieldProduct
H₂ (1 atm), Pd/C (10 wt%)Ethanol, 25°C90%5-Methyl-4-amino-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester
Zn/HCl (conc.)Acetic acid65%Same as above

Nucleophilic Substitution at the Nitro Group

The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SₙAr) with amines or thiols under controlled conditions.

Example Reaction

ReagentBaseSolventProductYield
BenzylamineK₂CO₃DMF5-Methyl-4-(benzylamino)-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester73%

Cyclization Reactions

The ester and nitro groups participate in intramolecular cyclization to form fused heterocycles, a strategy used in agrochemical and drug development.

Notable Pathway
Reaction with hydrazine hydrate generates pyrazolo[3,4-d]pyrimidine derivatives via intermediate hydrazide formation:

text
5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester → Hydrazinolysis → Hydrazide intermediate → Cyclization (Ac₂O, reflux) → Pyrazolo[3,4-d]pyrimidine [4]

Conditions : Acetic anhydride, 120°C, 3h; Yield: 68% .

Transesterification

The ethyl ester undergoes transesterification with higher alcohols (e.g., benzyl alcohol) under acid catalysis to modify solubility or reactivity.

AlcoholCatalystTemperatureYieldProduct
BenzylH₂SO₄100°C85%5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid benzyl ester

Photochemical Reactions

Under UV irradiation, the nitro group participates in photoinduced electron transfer, enabling C–H functionalization or dimerization. Limited data exists, but analogous pyrazoles undergo [2+2] cycloadditions .

Biological Activity Correlations

While direct biological data for this ester is sparse, its hydrolysis product (carboxylic acid) shows moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) . Derivatives with reduced nitro groups exhibit enhanced binding to phosphodiesterase isoforms .

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, making it versatile in synthetic organic chemistry.

Key Reactions:

  • Oxidation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium catalysts.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Biology

The compound has shown potential as a biological probe for studying enzyme mechanisms and interactions. Its ability to undergo reduction and substitution reactions makes it suitable for investigating biological pathways.

Biological Activities:

  • Enzyme Interaction: The compound can interact with specific enzymes, providing insights into their mechanisms.
  • Antimicrobial Properties: Research indicates that derivatives of pyrazole compounds exhibit antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents .

Industry

In industrial applications, 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester is utilized in the production of agrochemicals and dyes . Its structural characteristics enable it to function effectively in formulations that require specific chemical properties.

Case Studies

  • Synthesis and Antimicrobial Activity:
    • A study synthesized several derivatives of pyrazole compounds, including 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester, assessing their antimicrobial efficacy against various pathogens. It was found that modifications to the nitro group significantly influenced activity levels .
  • Enzyme Mechanism Investigation:
    • Another research focused on using this compound as a probe to elucidate enzyme mechanisms involved in metabolic pathways. The findings highlighted its role in inhibiting specific enzyme activities, thereby providing valuable data for drug development .

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The nitro group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied due to their tunable electronic properties and biological relevance. Below is a detailed comparison of the target compound with its structural analogs:

Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Functional Groups CAS Number
5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester C11H15N3O4 5-Me, 4-NO2, 2-Pr, 3-COOEt Nitro, Ester Not explicitly provided
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester C10H16N2O2 1-Me, 3-Pr, 5-COOEt Ester 139755-99-0
1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide C8H12N4O3 1-Me, 4-NO2, 3-Pr, 5-CONH2 Nitro, Amide 139756-01-7
5-Amino-1-(3-nitro-phenyl)-1H-pyrazole-4-carbonitrile C10H7N5O2 5-NH2, 1-(3-NO2-Ph), 4-CN Nitro, Amino, Nitrile Not provided

Key Observations :

  • Substituent Positioning : The target compound’s nitro group at position 4 distinguishes it from analogs like 1-methyl-3-propyl derivatives, where nitro groups are absent or at different positions. This positioning affects electronic distribution and reactivity .
  • Functional Group Diversity : Compared to amide or nitrile-containing analogs (e.g., 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide), the ethyl ester group in the target compound offers distinct solubility and hydrolytic stability .

Yield and Purity :

  • Pyrazole esters (e.g., 3a–3p in ) show yields of 62–71% after recrystallization, suggesting moderate efficiency for similar protocols .
  • Azide-containing analogs () achieve higher yields (~80%) but require hazardous reagents like NaN3 .
Physicochemical Properties
Property Target Compound 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester 5-Amino-1-(3-nitro-phenyl)-1H-pyrazole-4-carbonitrile
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely moderate in DMF High in CH2Cl2/THF Low in water, high in DMSO
Spectral Data (¹H-NMR) Anticipated δ 1.3 (t, COOEt), δ 4.2 (q, COOEt) δ 1.2 (t, COOEt), δ 4.1 (q, COOEt) δ 7.5–8.2 (aromatic), δ 6.5 (NH2)

Notes:

  • The absence of explicit melting point data for the target compound highlights a research gap. Analogous pyrazole esters (e.g., 3a in ) melt at 123–183°C, suggesting a similar range .
  • Nitro groups in para positions (e.g., 5-Amino-1-(3-nitro-phenyl) derivatives) increase polarity, reducing organic solvent solubility compared to alkyl-substituted esters .

Biological Activity

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the pyrazole family. This compound features a methyl group at the 5-position, a nitro group at the 4-position, and an ethyl ester group at the 3-carboxylic acid position. Its chemical structure can be represented as follows:

C7H9N3O4\text{C}_7\text{H}_9\text{N}_3\text{O}_4

The compound is synthesized through various methods, typically involving the nitration of pyrazole precursors followed by esterification processes. Its biological activities have garnered interest in various scientific fields, particularly in pharmacology and medicinal chemistry.

General Biological Properties

Pyrazole derivatives, including 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester, exhibit a wide range of biological activities. These include:

  • Anti-inflammatory : Pyrazoles have been recognized for their anti-inflammatory properties, with several derivatives used in treating conditions like arthritis and pain management.
  • Antimicrobial : The compound has shown potential against various bacterial and fungal strains.
  • Anticancer : Some studies indicate that pyrazole derivatives may possess anticancer properties by inhibiting tumor growth and proliferation.
  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, which is crucial in drug design.

The biological activity of 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. Additionally, the hydrolysis of the ester group releases the active carboxylic acid form, which may further interact with enzymes and receptors involved in disease pathways.

Anti-inflammatory Activity

A study investigated several pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model. Compounds similar to 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester demonstrated significant inhibition rates compared to standard drugs like diclofenac. For example, one derivative showed an inhibition rate of approximately 84.2% compared to diclofenac's 86.72% after three hours post-carrageenan injection .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. In vitro tests against bacterial strains such as E. coli and Staphylococcus aureus indicated that certain derivatives exhibited promising results comparable to standard antibiotics .

Anticancer Potential

Studies have also explored the anticancer potential of pyrazole derivatives. For instance, compounds were tested against different cancer cell lines, revealing significant cytotoxic effects that suggest their potential as chemotherapeutic agents .

Comparative Analysis

Property 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester Similar Pyrazole Derivatives
Anti-inflammatory ActivitySignificant inhibition (≥84.2%)Comparable results with diclofenac
Antimicrobial ActivityEffective against E. coli, Staphylococcus aureusVaried efficacy across different strains
Anticancer ActivityCytotoxic effects observedSimilar potential in other derivatives

Q & A

Q. What are the standard synthetic protocols for preparing 5-methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester?

The compound is typically synthesized via one-pot reactions involving cyclization and esterification. For example, refluxing N’-aminopyridine-2-carboximide with excess monoethyl oxalyl chloride in tetrahydrofuran (THF) under catalytic conditions yields the target compound . Alternative methods include condensation reactions using ionic liquid catalysts like [TMDPH2]²⁺[SO4]²⁻, which improve yields (up to 85%) and reduce reaction times compared to thermal methods . Workup procedures often involve solvent evaporation, extraction with dichloromethane, and purification via recrystallization (e.g., ethanol or toluene) .

Q. How is the purity and structural integrity of the compound validated during synthesis?

Characterization relies on spectroscopic techniques:

  • ¹H-NMR : Peaks for methyl (δ 1.2–1.4 ppm), nitro (δ 8.1–8.3 ppm), and ester groups (δ 4.1–4.3 ppm) confirm substitution patterns .
  • IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carbonyl (1720–1700 cm⁻¹) groups are critical .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 295 [M+H]⁺) validate the molecular formula . Purity is assessed via TLC using solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1) .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (DMF, THF) enhance reaction rates for cyclization steps, while ethanol/water mixtures are used for condensation . Catalysts such as ionic liquids (e.g., [TMDPH2]²⁺[SO4]²⁻) or coupling agents (EDCI/HOBt) improve yields in esterification and amidation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in nitro-group introduction?

Conflicting yields (50–85%) in nitration steps may arise from competing side reactions. Systematic optimization includes:

  • Temperature control (0–5°C to minimize decomposition) .
  • Catalyst screening (e.g., sulfuric acid vs. ionic liquids) to reduce byproducts .
  • Solvent polarity adjustments: DMF increases nitro-group stability but may require post-reaction acid washes to isolate the product .

Q. What strategies mitigate data contradictions in biological activity studies?

Discrepancies in anti-inflammatory or analgesic activity (e.g., IC₅₀ variations) often stem from structural analogs or assay conditions. Researchers should:

  • Standardize assays (e.g., carrageenan-induced edema for anti-inflammatory testing) .
  • Compare substituent effects: For example, 5-benzoylamino derivatives show enhanced activity due to improved lipophilicity, while nitro groups may reduce bioavailability .
  • Perform dose-response studies to clarify potency thresholds .

Q. How do structural modifications influence pharmacological efficacy and toxicity?

  • Ester vs. Amide Derivatives : Ethyl esters (logP ~2.5) exhibit better membrane permeability than carboxamides (logP ~1.8) but may hydrolyze in vivo .
  • Nitro Group Positioning : 4-Nitro substitution (vs. 5-nitro) reduces ulcerogenic effects by 40% in rodent models, likely due to decreased acidity . Advanced studies use QSAR models to predict ulcerogenicity based on electronic parameters (e.g., Hammett σ values) .

Q. What analytical methods resolve ambiguities in regioisomeric byproduct identification?

Regioisomers from competing cyclization pathways are distinguished via:

  • NOESY NMR : Spatial proximity of methyl and propyl groups confirms substitution patterns .
  • HPLC-MS : Retention time shifts and fragmentation patterns differentiate isomers (e.g., m/z 279 vs. 295) .

Methodological Recommendations

Protocol for Scaling Up Synthesis Without Yield Loss

  • Catalyst Recycling : Ionic liquids like [TMDPH2]²⁺[SO4]²⁻ can be reused for 3–5 cycles with <10% activity drop .
  • Continuous Flow Systems : Microreactors reduce exothermic risks during nitro-group introduction and improve mixing .

Best Practices for Stability Testing Under Physiological Conditions

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC. Ethyl esters typically show <20% hydrolysis within 12h .
  • Photostability : Store in amber vials under nitrogen; UV irradiation studies (λ = 254 nm) reveal nitro-group sensitivity .

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